molecular formula C16H14ClNO4 B4188384 methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate

methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate

Cat. No. B4188384
M. Wt: 319.74 g/mol
InChI Key: XPDFPEMTAPZRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate, also known as CMBA, is a chemical compound that belongs to the class of benzamides. It has been used in scientific research for its potential therapeutic applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in various biological processes. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of inflammatory mediators, and reduce the growth of bacteria. methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate in lab experiments is its unique chemical properties, which make it a useful tool for studying various biological processes. However, one of the limitations of using methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate. One area of interest is the development of more efficient synthesis methods for methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate, which could help to increase its availability for research purposes. Another area of interest is the development of new therapeutic applications for methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate, including the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate and its potential side effects.
In conclusion, methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate is a chemical compound that has been studied for its potential therapeutic applications in various fields of science. Its unique chemical properties make it a useful tool for studying various biological processes, and it has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. While there are limitations to its use in lab experiments, there are several future directions for research on methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate that could lead to new therapeutic applications and a better understanding of its mechanism of action.

Scientific Research Applications

Methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate has been studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmaceuticals, and biochemistry. It has been found to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

methyl 4-[(3-chloro-4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4/c1-21-14-8-5-11(9-13(14)17)15(19)18-12-6-3-10(4-7-12)16(20)22-2/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDFPEMTAPZRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-chloro-4-methoxybenzamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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